6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile
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Overview
Description
6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is a heterocyclic compound that features a bromine atom at the 6th position, an imidazo[1,2-a]pyridine core, and a carbonitrile group at the 5th position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. For instance, the reaction of 2-aminopyridine with bromoacetonitrile under basic conditions can yield the desired imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Functional Group Transformations: The carbonitrile group can be converted into other functional groups such as amides or carboxylic acids through hydrolysis or reduction.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Catalysts: Transition metal catalysts like palladium or copper for cross-coupling reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the carbonitrile group but shares the imidazo[1,2-a]pyridine core.
6-Bromoimidazo[1,5-a]pyridine: Similar structure but with a different nitrogen positioning in the ring system.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Contains a carbohydrazide group instead of a carbonitrile group.
Uniqueness
6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile is unique due to the presence of both a bromine atom and a carbonitrile group, which confer distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C8H4BrN3 |
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Molecular Weight |
222.04 g/mol |
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-8-11-3-4-12(8)7(6)5-10/h1-4H |
InChI Key |
CIVVCQNUBCHTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Br)C#N |
Origin of Product |
United States |
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